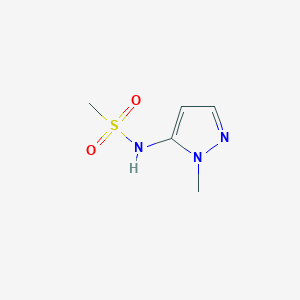
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, fluorine, and a thiazole ring in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Bromination and Fluorination: The introduction of bromine and fluorine atoms into the benzamide structure can be achieved through electrophilic aromatic substitution reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents such as Selectfluor.
Amidation: The final step involves the formation of the amide bond between the benzoyl chloride derivative and the thiazole-containing amine under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.
科学研究应用
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and halogen atoms play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but lacks the thiazole ring.
5-Bromo-2-fluoro-N-(thiazol-2-ylmethyl)benzamide: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness
5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide is unique due to the presence of both bromine and fluorine atoms, as well as the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H10BrFN2OS |
|---|---|
分子量 |
329.19 g/mol |
IUPAC 名称 |
5-bromo-2-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C12H10BrFN2OS/c1-7-6-18-11(16-7)5-15-12(17)9-4-8(13)2-3-10(9)14/h2-4,6H,5H2,1H3,(H,15,17) |
InChI 键 |
SZKVAGNPBONLBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)

![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)





